Methyl 2-hydroxy-2-methyl-3-oxobutyrate
Overview
Description
Methyl 2-hydroxy-2-methyl-3-oxobutyrate is a chemical compound with the linear formula CH3COC(OH)(CH3)CO2CH3 . It has a molecular weight of 146.14 . It is used in chemical synthesis .
Synthesis Analysis
The synthesis of Methyl 2-hydroxy-2-methyl-3-oxobutyrate can be achieved from methyl 2-methylacetoacetate .Molecular Structure Analysis
The molecular structure of Methyl 2-hydroxy-2-methyl-3-oxobutyrate is represented by the SMILES string COC(=O)C©(O)C©=O .Physical And Chemical Properties Analysis
Methyl 2-hydroxy-2-methyl-3-oxobutyrate is a liquid at room temperature . It has a refractive index of 1.431 (lit.) . The boiling point is 74-76 °C at 15 mmHg (lit.) , and the density is 1.124 g/mL at 25 °C (lit.) .Scientific Research Applications
Asymmetric Hydrogenation
- The hydrogenation of methyl 2-methyl-3-oxobutyrate to methyl 3-hydroxy-2-methylbutyrate using asymmetrically modified nickel catalysts demonstrates significant stereochemical implications. This process is crucial in the production of optically active compounds, which are vital in various fields including pharmaceuticals (Tai, Watanabe, & Harada, 1979).
Microbiological Reduction
- Microorganisms, especially yeasts, are used for the microbiological asymmetric reduction of methyl 2-methyl-3-oxobutyrate. This process results in the production of optically active α-methyl β-hydroxy esters, which are significant in synthesizing complex organic molecules (Akita, Furuichi, Koshiji, Horikoshi, & Ōishi, 1983).
Organocatalytic Synthesis
- Organocatalytic methods utilize methyl 2-methyl-3-oxobutyrate for the synthesis of various organic compounds like 4-(hydroxyalkyl)-gamma-butyrolactones. These compounds are integral in creating complex molecular structures with high stereochemical control (Hajra & Giri, 2008).
Intermediates in Chemical Reactions
- Methyl 2-methyl-3-oxobutyrate serves as a key intermediate in multiple chemical reactions, including the synthesis of complex organic structures such as 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile. Understanding these reaction mechanisms is crucial for the advancement of organic chemistry (Victory, Sempere, Borrell, & Crespo, 1989).
Role in Amino Acid Biosynthesis
- The compound plays a role in the biosynthesis of branched-chain amino acids, as evidenced by its involvement in the function of enzymes like branched-chain 2-oxo acid dehydrogenase and pyruvate dehydrogenase. This aspect is significant in understanding cellular metabolism and enzymatic pathways (Paxton, Scisłowski, Davis, & Harris, 1986).
Enzyme Studies
- Methyl 2-methyl-3-oxobutyrate is used in the purification and characterization of enzymes like benzyl 2-methyl-3-hydroxybutyrate dehydrogenase from yeast. Such studies are critical for understanding enzyme mechanisms and applications in biocatalysis (Furuichi, Akita, Matsukura, Ōishi, & Horikoshi, 1985).
Biocatalytic Conversion
- In biotechnology, methyl 2-methyl-3-oxobutyrate is used as a substrate for biocatalytic processes. For instance, its conversion to 2-oxobutyrate by whole cells of bacteria like Pseudomonas stutzeri is an efficient method relevant in the chemical and drug industries (Gao, Zhang, Lv, Li, Ma, Hu, & Xu, 2010).
Safety And Hazards
properties
IUPAC Name |
methyl 2-hydroxy-2-methyl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(7)6(2,9)5(8)10-3/h9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOXHAVSBXMUOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394945 | |
Record name | Methyl 2-hydroxy-2-methyl-3-oxobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-hydroxy-2-methyl-3-oxobutyrate | |
CAS RN |
72450-34-1 | |
Record name | Methyl 2-hydroxy-2-methyl-3-oxobutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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